Product packaging for 2(3H)-Benzoxazolone, 3-ethyl-(Cat. No.:CAS No. 30741-06-1)

2(3H)-Benzoxazolone, 3-ethyl-

Cat. No.: B7726513
CAS No.: 30741-06-1
M. Wt: 163.17 g/mol
InChI Key: CQEWMIYTLWJAAY-UHFFFAOYSA-N
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Description

Significance of the 2(3H)-Benzoxazolone Scaffold in Chemical Research

The 2(3H)-benzoxazolone core is a cornerstone in medicinal chemistry due to its numerous active sites available for modification. jmchemsci.comjmchemsci.com This structural versatility allows for the synthesis of derivatives with diverse pharmacological effects, including analgesic, anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties. jmchemsci.comjmchemsci.comontosight.ai The ability to introduce various substituents onto the benzoxazolone ring system enables the fine-tuning of the molecule's biological activity and pharmacokinetic properties. jmchemsci.comnih.gov Researchers have successfully developed high-affinity ligands for a range of receptors, including dopaminergic, serotoninergic, and sigma receptors, by leveraging the unique chemical characteristics of the 2(3H)-benzoxazolone template. nih.govresearchgate.net

The interest in benzoxazolone derivatives also stems from their presence in nature. Phytoalexins containing the benzoxazolone core have been identified in plants like wheat, maize, and rye, where they act as natural defense compounds. This natural precedent has further fueled research into the synthesis and biological evaluation of novel benzoxazolone derivatives.

Overview of N-Substituted 2(3H)-Benzoxazolone Compounds in Synthetic Chemistry

The nitrogen atom at the 3-position of the 2(3H)-benzoxazolone ring is a primary site for derivatization, leading to a vast family of N-substituted compounds with a wide range of biological activities. Synthetic chemists have employed various strategies to introduce diverse substituents at this position, significantly expanding the chemical space of benzoxazolone derivatives.

Common synthetic methodologies include the Mannich reaction, which allows for the introduction of aminomethyl groups. jmchemsci.comneu.edu.tr Alkylation reactions are also frequently used to append various alkyl and aryl chains to the nitrogen atom. For instance, the reaction of 2(3H)-benzoxazolone with different electrophiles can yield a variety of N-substituted products. These synthetic routes are often straightforward and allow for the generation of large libraries of compounds for biological screening.

The specific substituent at the N-3 position plays a crucial role in determining the pharmacological profile of the resulting compound. For example, the introduction of a piperidine (B6355638) moiety has been shown to enhance the cytotoxic and apoptotic effects of certain benzoxazolone derivatives against cancer cell lines. jmchemsci.comjmchemsci.com Similarly, N-benzyl substituted benzoxazolones have been found to exhibit high affinity and selectivity for sigma-1 receptors. nih.gov

Historical Context of 2(3H)-Benzoxazolone Derivatization

The exploration of 2(3H)-benzoxazolone derivatives has a rich history rooted in the discovery of naturally occurring benzoxazolinones in the 1940s. These initial findings in plants spurred interest in the synthesis and biological testing of analogous compounds. Over the decades, medicinal chemists have systematically modified the benzoxazolone scaffold to develop compounds with improved therapeutic properties.

An early and notable example of a commercially successful 2(3H)-benzoxazolone derivative is Chlorzoxazone, a centrally-acting muscle relaxant. ptfarm.pl This compound demonstrated the therapeutic potential of this chemical class and paved the way for further research and development. Subsequent studies have focused on creating derivatives with a wide range of biological activities, including analgesic, anti-inflammatory, and anticancer effects. ptfarm.plnih.gov The continuous investigation into the derivatization of the 2(3H)-benzoxazolone core highlights its enduring importance in the field of medicinal chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO2 B7726513 2(3H)-Benzoxazolone, 3-ethyl- CAS No. 30741-06-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethyl-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9NO2/c1-2-10-7-5-3-4-6-8(7)12-9(10)11/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQEWMIYTLWJAAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8067571
Record name 2(3H)-Benzoxazolone, 3-ethyl-
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Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30741-06-1
Record name 3-Ethyl-2(3H)-benzoxazolone
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Record name 2(3H)-Benzoxazolone, 3-ethyl-
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Record name 2(3H)-Benzoxazolone, 3-ethyl-
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Record name 2(3H)-Benzoxazolone, 3-ethyl-
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Record name 3-ethylbenzoxazol-2(3H)-one
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Record name 3-Ethyl-2(3H)-benzoxazolone
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Synthetic Methodologies for 2 3h Benzoxazolone, 3 Ethyl and Analogues

General Synthesis of 2(3H)-Benzoxazolone Parent Heterocycle

The foundational 2(3H)-benzoxazolone core is typically synthesized through the cyclization of ortho-aminophenol with a one-carbon carbonyl source. Several classical and modern methods have been established for this purpose.

Common synthetic routes include:

Condensation with Urea (B33335): The reaction of o-aminophenol with urea is a widely used method for producing the 2(3H)-benzoxazolone scaffold. mdpi.com

Reaction with Phosgene or its Equivalents: Phosgene and other carbonic acid derivatives like ethyl chloroformate are effective reagents for the cyclization of o-aminophenol to form the benzoxazolone ring. mdpi.comprepchem.com

Oxidative Cyclocarbonylation: More recent methods have focused on developing efficient and milder conditions. One such approach involves the oxidative cyclocarbonylation of 2-aminophenol (B121084) using iron catalysts like FeCl₃·6H₂O. mdpi.com This method proceeds under relatively mild conditions and can produce 2-benzoxazolone in high yields. mdpi.com

A summary of these general synthetic methods is presented below.

Starting MaterialReagent(s)Key Feature
o-AminophenolUreaCommon and straightforward condensation. mdpi.com
o-AminophenolPhosgene / Ethyl ChloroformateEffective cyclization using carbonic acid derivatives. mdpi.comprepchem.com
o-AminophenolCCl₄, H₂O, FeCl₃·6H₂OModern, high-yield oxidative cyclocarbonylation. mdpi.com

N-Alkylation Strategies for 3-Substituted 2(3H)-Benzoxazolones

The nitrogen atom at the 3-position of the benzoxazolone ring is nucleophilic and can be readily functionalized through various N-alkylation and condensation strategies. neu.edu.tr This allows for the introduction of a wide array of substituents, including the ethyl group, to produce compounds like 3-ethyl-2(3H)-benzoxazolone.

Base-Catalyzed N-Alkylation Reactions

A primary strategy for introducing substituents at the N-3 position is through base-catalyzed N-alkylation. neu.edu.tr The reaction mechanism involves the deprotonation of the weakly acidic N-H proton of the benzoxazolone ring by a base, generating a nucleophilic anion. This anion then undergoes a nucleophilic substitution reaction with an appropriate alkylating agent.

The general steps are:

Deprotonation: 2(3H)-benzoxazolone is treated with a base (e.g., sodium hydride, potassium carbonate, triethylamine) to remove the proton from the nitrogen atom.

Nucleophilic Attack: The resulting benzoxazolone anion attacks an electrophilic alkylating agent (e.g., an alkyl halide), leading to the formation of the N-substituted product. nih.gov

This method is versatile and has been employed for the synthesis of various N-alkyl benzoxazolones. neu.edu.trnih.gov

Mannich Condensation Reactions

The Mannich reaction is a three-component condensation that provides a powerful method for the N-aminomethylation of the 2(3H)-benzoxazolone core. oarjbp.comwikipedia.org This reaction involves the condensation of the benzoxazolone, an aldehyde (typically formaldehyde), and a primary or secondary amine. wjarr.comwikipedia.org

The reaction proceeds via the formation of an electrophilic iminium ion from the amine and formaldehyde (B43269). The nucleophilic nitrogen of the 2(3H)-benzoxazolone then attacks this iminium ion, forming a methylene (B1212753) bridge between the benzoxazolone nitrogen and the amine nitrogen. wjarr.comoarjbp.com This method is widely used to synthesize a variety of 3-(aminomethyl)-2(3H)-benzoxazolone derivatives. nih.govjournaljpri.comnih.gov The reaction is often carried out in solvents like ethanol (B145695) under reflux. wjarr.comnih.gov

Reaction with Ethylating Agents for 3-Ethyl Substitution

The direct synthesis of 2(3H)-Benzoxazolone, 3-ethyl- is achieved via the base-catalyzed N-alkylation strategy described in section 2.2.1, using a specific ethylating agent. The deprotonated 2(3H)-benzoxazolone acts as a nucleophile, attacking the electrophilic ethyl group of the ethylating agent.

Common ethylating agents used in this reaction include:

Ethylating AgentChemical Formula
Ethyl IodideC₂H₅I
Ethyl BromideC₂H₅Br
Diethyl Sulfate(C₂H₅)₂SO₄

The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side reactions. This direct ethylation provides a straightforward route to the target compound.

Multi-step Synthetic Routes for 3-Ethyl-2(3H)-Benzoxazolone Derivatives

More complex derivatives of 3-ethyl-2(3H)-benzoxazolone are often prepared through multi-step synthetic sequences. These routes may involve the initial synthesis of a substituted 2(3H)-benzoxazolone, followed by N-ethylation, or the synthesis of 3-ethyl-2(3H)-benzoxazolone followed by further modification of the benzoxazolone ring.

For instance, a synthetic pathway could involve:

Friedel-Crafts Acylation: Introduction of an acyl group at the 6-position of the parent 2(3H)-benzoxazolone. researchgate.net

N-Ethylation: Subsequent ethylation at the 3-position using an ethylating agent under basic conditions, as described previously.

Further Modification: The acyl group at the 6-position can be further transformed, for example, by reduction to an alcohol, to create more complex structures. nih.govnih.gov

Another approach involves synthesizing a chalcone (B49325) derivative by reacting a 6-acetyl-2(3H)-benzoxazolone with a substituted benzaldehyde, followed by a Mannich reaction to introduce a substituent at the N-3 position. nih.gov These multi-step strategies allow for the creation of a diverse library of 3-ethyl-2(3H)-benzoxazolone derivatives with various functionalities. leena-luna.co.jp

Modern Synthetic Approaches and Catalysis

Modern synthetic chemistry aims to develop more efficient, selective, and environmentally benign methodologies. In the context of 2(3H)-benzoxazolone synthesis, several advanced approaches have been reported.

Catalytic Methods: The use of transition metal catalysts, such as copper and iron, has enabled novel cyclization reactions. Copper-catalyzed methods have been developed for the formation of the benzoxazole (B165842) ring from ortho-haloanilides. organic-chemistry.org Iron catalysis has been employed for the efficient cyclocarbonylation of 2-aminophenol. mdpi.com

Microwave-Assisted Synthesis: Microwave irradiation has been utilized to accelerate reactions, significantly reducing reaction times. For example, Mannich reactions to produce 3-substituted benzoxazolones have been successfully carried out in minutes using microwave assistance, offering a practical and efficient alternative to conventional heating. researchgate.net

Sustainable Chemistry: Efforts have been made to use greener reagents and conditions. This includes the use of recyclable carbonyl sources for the initial cyclization step and the development of syntheses in eco-friendly solvents. organic-chemistry.orgmdpi.com

A summary of these modern approaches is provided below.

ApproachCatalyst/ConditionApplicationAdvantage
Metal CatalysisCopper (Cu)Intramolecular cyclization of o-haloanilides. organic-chemistry.orgBroad substrate scope.
Metal CatalysisIron (Fe)Oxidative cyclocarbonylation of o-aminophenol. mdpi.comHigh efficiency, mild conditions.
Microwave-AssistedMicrowave IrradiationMannich reactions for N-3 substitution. researchgate.netDrastically reduced reaction times.
Green ChemistryRecyclable ReagentsSynthesis of the parent heterocycle. organic-chemistry.orgSustainability.

These modern methods represent significant advancements in the synthesis of 2(3H)-benzoxazolone and its derivatives, offering improved efficiency and sustainability.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.neteurekaselect.com The application of microwave irradiation is particularly beneficial for the synthesis of heterocyclic compounds like benzoxazolone derivatives. eurekaselect.com This heating technique involves the direct coupling of microwave energy with the molecules in the reaction mixture, resulting in efficient and rapid internal heating. researchgate.neteurekaselect.com

The synthesis of N-substituted 2(3H)-benzoxazolones, including the 3-ethyl analogue, can be efficiently achieved through N-alkylation reactions under microwave irradiation. rasayanjournal.co.in These reactions typically involve the parent 2(3H)-benzoxazolone, an alkylating agent (e.g., ethyl halide), and a base. Microwave conditions can significantly reduce the reaction time from several hours to mere minutes. For instance, N-alkylations that might require 10-12 hours of conventional refluxing can be completed in as little as 5-15 minutes in a microwave reactor. rasayanjournal.co.inscielo.br

Research on related heterocyclic systems demonstrates the advantages of this approach. In the synthesis of various triazole derivatives, microwave irradiation reduced reaction times from 27 hours to just 30 minutes, with yields reaching up to 96%. nih.gov Similarly, the synthesis of N-alkyl phthalimides under microwave conditions with a phase transfer catalyst resulted in high yields (45–98%). rasayanjournal.co.in While specific studies focusing solely on 3-ethyl-2(3H)-benzoxazolone are not extensively detailed, the principles are directly applicable. The condensation of 2-aminophenols with various reagents to form the benzoxazole core is also greatly enhanced by microwave energy, often in the presence of catalysts like deep eutectic solvents or KSF clay. researchgate.netmdpi.com

The table below summarizes typical conditions and outcomes for microwave-assisted synthesis of N-substituted benzoxazole analogues and related heterocycles.

ReactantsCatalyst/MediumPower (W)Time (min)Temperature (°C)Yield (%)Reference
2-Aminophenol, Benzaldehyde[CholineCl][Oxalic Acid]-15120Good to Excellent mdpi.com
Azide, Substituted AmideToluene120607570-80 rasayanjournal.co.in
Secondary Amine, IsocyanateDichloromethane-8-10-94 rasayanjournal.co.in
4-Amino-5-thioxo-1,2,4-triazole, Benzoic AcidPOCl₃2505-15140Good scielo.br

Heterogeneous Catalysis

Heterogeneous catalysis offers significant advantages in organic synthesis, including simplified catalyst recovery and reuse, which contributes to more sustainable and cost-effective processes. acs.orgscilit.com For the synthesis of 3-ethyl-2(3H)-benzoxazolone, heterogeneous catalysts are primarily employed in the N-alkylation of the parent 2(3H)-benzoxazolone with an appropriate ethylating agent.

One promising class of catalysts for N-alkylation reactions are nickel nanoparticles supported on metal oxides (Ni/MOx). researchgate.net Specifically, Ni supported on theta-alumina (Ni/θ-Al₂O₃) has proven highly effective for the N-alkylation of amines and anilines with alcohols under additive-free conditions. researchgate.net This "hydrogen-borrowing" mechanism allows for the use of ethanol as a green ethylating agent for 2(3H)-benzoxazolone. The reaction proceeds via the catalyst facilitating the oxidation of the alcohol to an aldehyde, which then undergoes condensation with the amine (the N-H group of benzoxazolone), followed by hydrogenation of the resulting imine intermediate. researchgate.net The efficiency of these catalysts is dependent on the nature of the support material, with acid-base bifunctional supports demonstrating higher activity. researchgate.net

Another approach involves the use of solid acid catalysts. A reusable Brønsted acidic ionic liquid gel (BAIL gel), prepared by treating an ionic liquid with tetraethyl orthosilicate (B98303) (TEOS), has been used to catalyze the formation of the benzoxazole ring system under solvent-free conditions. acs.org While this specific example pertains to the formation of the core heterocycle, similar solid acid catalysts can be adapted for the subsequent N-alkylation step.

The key benefits of using heterogeneous catalysts are summarized below:

Reusability: The catalyst can be easily separated from the reaction mixture (e.g., by filtration or centrifugation) and reused multiple times without significant loss of activity. mdpi.comacs.org

Process Simplification: Product purification is simplified as the catalyst does not contaminate the final product. acs.org

Environmental Benefits: Often allows for solvent-free conditions or the use of greener solvents. acs.orgresearchgate.net

The table below provides examples of heterogeneous catalysts used in the synthesis of benzoxazoles and related N-alkylation reactions.

CatalystSupportReaction TypeKey FeaturesReference
Nickel Nanoparticlesθ-Al₂O₃N-alkylation with alcoholsReusable, additive-free, high activity researchgate.net
Brønsted Acidic Ionic Liquid (BAIL)Silica (B1680970) Gel (from TEOS)Benzoxazole formationReusable, solvent-free conditions acs.org
KSF Clay-CondensationCan be used without solvent under microwave researchgate.net

Purity and Yield Optimization in Synthesis Protocols

Optimizing purity and yield is a critical aspect of synthesizing 3-ethyl-2(3H)-benzoxazolone. This involves a systematic variation of reaction parameters and the implementation of effective purification strategies. nih.gov

Reaction Parameter Optimization: The yield of the desired product can be significantly influenced by several factors:

Temperature: For microwave-assisted reactions, screening temperatures, for instance from 100 to 140 °C, can identify an optimal point where conversion is maximized without significant degradation or side-product formation. mdpi.com

Reaction Time: Extending the reaction time can improve conversion rates up to a certain point, after which the formation of impurities may increase. mdpi.com In microwave synthesis, optimization from 5 to 30 minutes has shown significant improvements in yield. mdpi.com

Catalyst Loading: The amount of catalyst used is crucial. While a certain concentration is needed to promote the reaction, an excessive amount can sometimes lead to diminished yields. mdpi.com

Solvent: The choice of solvent can affect reactant solubility and reaction pathways. In some cases, solvent-free conditions, particularly with microwave irradiation, can lead to higher yields and simpler work-ups. researchgate.net

Purification and Monitoring: Achieving high purity requires effective monitoring and purification techniques.

Thin Layer Chromatography (TLC): TLC is widely used to monitor the progress of the reaction, allowing for the determination of the optimal reaction time and checking the purity of the crude product. researchgate.netleena-luna.co.jp

Recrystallization: This is a common and effective method for purifying the final solid product. The crude product is dissolved in a suitable hot solvent and allowed to cool, whereupon the pure compound crystallizes out, leaving impurities in the solution. leena-luna.co.jp Ethanol is often used for recrystallizing benzoxazolone derivatives. leena-luna.co.jp

Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a standard purification technique. The crude product is passed through a column of silica gel, and different components are eluted using a solvent system of appropriate polarity. acs.org

The following table outlines key strategies for optimizing the synthesis of benzoxazolone derivatives.

Optimization ParameterTechnique/MethodEffect on OutcomeReference
Reaction Monitoring Thin Layer Chromatography (TLC)Tracks conversion, identifies side products researchgate.netleena-luna.co.jp
Product Isolation Vacuum FiltrationEfficient separation of solid crude product leena-luna.co.jp
Purification Recrystallization (e.g., with ethanol)Increases final product purity leena-luna.co.jp
Purification Column Chromatography (Silica Gel)Separates target compound from impurities acs.org
Reaction Conditions Varying temperature, time, and catalyst loadMaximizes product yield and minimizes byproducts mdpi.com

Chemical Reactivity and Derivatization of 2 3h Benzoxazolone, 3 Ethyl

Reactivity Profile of the 2(3H)-Benzoxazolone Core

The foundational 2(3H)-benzoxazolone structure possesses distinct reactive characteristics that are largely retained in its 3-ethyl derivative. These include reactions at the heterocyclic nitrogen, electrophilic substitution on the benzene (B151609) ring, and susceptibility to ring-opening under certain conditions.

N-Substitution Reactivity at the N(3) Position

While the N(3) position in the target molecule is already substituted with an ethyl group, understanding the reactivity of the parent 2(3H)-benzoxazolone at this site is crucial for appreciating the stability and reactivity of the N-ethyl group. The nitrogen atom in the 2(3H)-benzoxazolone core is part of a lactam (a cyclic amide) and can participate in various substitution reactions.

Common N-substitution reactions for the parent 2(3H)-benzoxazolone include:

Alkylation: Reaction with alkyl halides in the presence of a base to introduce alkyl groups. The synthesis of 3-ethyl-2(3H)-benzoxazolone itself is an example of such a reaction.

Michael Addition: Reaction with α,β-unsaturated compounds, such as acrylonitrile, under basic conditions. uni-regensburg.de

Mannich Reaction: A condensation reaction involving formaldehyde (B43269) and a secondary amine to introduce an aminomethyl group at the N(3) position. uni-regensburg.de

These reactions highlight the nucleophilic character of the nitrogen atom in the deprotonated form of 2(3H)-benzoxazolone. In 3-ethyl-2(3H)-benzoxazolone, the presence of the ethyl group means these direct N-substitution reactions are not applicable.

Aromatic Ring Electrophilic Substitution

The benzene ring of the benzoxazolone core is susceptible to electrophilic aromatic substitution. The heterocyclic part of the molecule influences the position of these substitutions. Research indicates that electrophilic substitution reactions on the 2(3H)-benzoxazolone ring typically occur at the 6-position. uni-regensburg.de This is consistent for various electrophilic reactions, including:

Nitration: Introduction of a nitro group (-NO₂).

Halogenation: Introduction of halogen atoms (e.g., -Cl, -Br).

Sulfonation: Introduction of a sulfonic acid group (-SO₃H).

Friedel-Crafts Acylation: Introduction of an acyl group (-COR). uni-regensburg.de

The electron-rich nature of the benzoxazolone ring facilitates these reactions. For instance, in Friedel-Crafts acylation, the presence of a Lewis acid like AlCl₃ is necessary to generate the electrophile. uni-regensburg.de

Examples of Electrophilic Aromatic Substitution Reactions on the Benzoxazolone Core
ReactionTypical ReagentsPosition of Substitution
NitrationHNO₃/H₂SO₄6-position
HalogenationBr₂ or Cl₂ with a Lewis acid6-position
SulfonationFuming H₂SO₄6-position
Friedel-Crafts AcylationAcyl halide/AlCl₃6-position

Ring Opening and Ring Expansion Reactions

The stability of the benzoxazolone ring is pH-dependent. While stable in acidic media, the ring is prone to opening under basic conditions. uni-regensburg.de This reaction typically involves the cleavage of the ester (carbamate) linkage, leading to the formation of a 2-aminophenol (B121084) derivative. uni-regensburg.de This reactivity is an important consideration in the chemical manipulation and application of 3-ethyl-2(3H)-benzoxazolone.

Specific Reactions Involving the Ethyl Moiety at N(3)

The ethyl group at the N(3) position introduces another dimension to the reactivity of the molecule, primarily concerning the stability of the N-ethyl bond and the potential for functionalization of the ethyl side chain.

Stability of the N-Ethyl Bond

The N-ethyl bond in 3-ethyl-2(3H)-benzoxazolone is generally stable under many reaction conditions. As a tertiary amide, it is less susceptible to cleavage than the ester linkage of the heterocyclic ring. However, under forcing conditions, cleavage of the N-C bond in amides can occur.

Functionalization of the Ethyl Side Chain

The functionalization of the ethyl side chain of 3-ethyl-2(3H)-benzoxazolone is a less explored area compared to the reactions on the benzoxazolone core. However, drawing parallels from the reactivity of N-alkyl amides and lactams, several potential transformations can be considered.

Radical Reactions: The methylene (B1212753) (-CH₂-) and methyl (-CH₃) groups of the ethyl side chain could be susceptible to radical-mediated reactions. For instance, allylic and benzylic bromination using N-bromosuccinimide (NBS) under radical initiation is a common synthetic method. While the ethyl group is not allylic or benzylic, similar principles of radical abstraction could potentially lead to halogenation at the ethyl group, although likely requiring more forcing conditions.

Oxidation: Oxidative processes could potentially modify the ethyl group. Depending on the oxidizing agent and reaction conditions, this could lead to hydroxylation or the formation of a carbonyl group. The specific outcomes of such reactions on 3-ethyl-2(3H)-benzoxazolone would require experimental investigation.

Potential Functionalization Reactions of the N-Ethyl Group
Reaction TypePotential ReagentsPossible Product
Radical HalogenationN-Bromosuccinimide (NBS), radical initiator3-(1-bromoethyl)- or 3-(2-bromoethyl)-2(3H)-benzoxazolone
OxidationVarious oxidizing agents (e.g., KMnO₄, CrO₃)3-(1-hydroxyethyl)-2(3H)-benzoxazolone or 3-acetyl-2(3H)-benzoxazolone
C-H ActivationTransition metal catalysts (e.g., Pd, Rh) with directing groupsVariously functionalized ethyl group

Preparation of Advanced Benzoxazolone Scaffolds and Derivatives

The 2(3H)-benzoxazolone ring system is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds. nih.govresearchgate.net Its structural features allow for versatile chemical modifications, enabling the synthesis of diverse derivatives. researchgate.net The reactivity of the benzoxazolone core permits N-substitution, electrophilic substitution on the aromatic ring, and other transformations, making it an ideal template for developing advanced molecular architectures. researchgate.netnih.govresearchgate.net By utilizing 3-ethyl-2(3H)-benzoxazolone as a starting scaffold, chemists can introduce various pharmacophores to create novel chalcone (B49325), Schiff base, and hydrazone derivatives with potential biological applications.

Synthesis of Chalcone Derivatives

Chalcones, characterized by an α,β-unsaturated carbonyl system linking two aromatic rings, are important intermediates in the biosynthesis of flavonoids and have been a subject of extensive research. scienceopen.com The most common method for synthesizing chalcone derivatives from benzoxazolones is the Claisen-Schmidt condensation. researchgate.netrasayanjournal.co.in This reaction involves the base- or acid-catalyzed condensation of an appropriately substituted aryl ketone with an aromatic aldehyde. scienceopen.comresearchgate.net

In the context of 3-ethyl-2(3H)-benzoxazolone, a necessary precursor is an acetyl-substituted version, such as 6-acetyl-3-ethyl-2(3H)-benzoxazolone. This intermediate can be synthesized via Friedel-Crafts acylation of 3-ethyl-2(3H)-benzoxazolone. The subsequent condensation of this ketone with various substituted benzaldehydes yields the target chalcone derivatives. researchgate.netresearchgate.net While base-catalyzed conditions are common, acid catalysis, sometimes using solid supports like KSF Montmorillonite, has been found to be highly convenient, especially for base-sensitive substrates. researchgate.netucl.ac.be The reaction generally produces the more thermodynamically stable E-isomer of the chalcone. ucl.ac.be

Precursor 1 (Ketone)Precursor 2 (Aldehyde)Catalyst/ConditionsProduct TypeReference
6-Acetyl-3-ethyl-2(3H)-benzoxazoloneSubstituted BenzaldehydesBase (e.g., NaOH, KOH) or Acid (e.g., HCl, KSF Montmorillonite) in a suitable solvent (e.g., ethanol)(E)-1-(3-ethyl-2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)-3-(aryl)prop-2-en-1-one researchgate.netrasayanjournal.co.inucl.ac.be

Synthesis of Schiff Base Derivatives

Schiff bases, which contain an azomethine or imine group (-C=N-), are synthesized through the condensation of a primary amine with a carbonyl compound (aldehyde or ketone). bohrium.comnih.gov These compounds are versatile ligands and intermediates in organic synthesis and are noted for their wide range of biological activities. nih.govresearchgate.net

To prepare Schiff base derivatives from 3-ethyl-2(3H)-benzoxazolone, a primary amino group must first be introduced onto the scaffold. This can be achieved by nitration of the benzene ring (predominantly at the 6-position), followed by reduction to yield 6-amino-3-ethyl-2(3H)-benzoxazolone. This amino-benzoxazolone can then be reacted with various aromatic aldehydes in a suitable solvent like ethanol (B145695), often with a catalytic amount of acetic acid, to yield the corresponding Schiff base derivatives. bohrium.com Microwave irradiation has also been employed as an efficient method for this synthesis. researchgate.net

Precursor 1 (Amine)Precursor 2 (Carbonyl)Catalyst/ConditionsProduct TypeReference
6-Amino-3-ethyl-2(3H)-benzoxazoloneSubstituted Aromatic AldehydesReflux in ethanol with catalytic acetic acid, or microwave irradiation3-Ethyl-6-((arylidene)amino)benzo[d]oxazol-2(3H)-one bohrium.comresearchgate.net

Synthesis of Hydrazone Derivatives

Hydrazones possess the characteristic structure R1R2C=NNH2 and are formed by the reaction of hydrazines or hydrazides with aldehydes and ketones. minarjournal.comthepharmajournal.com The azomethine group in hydrazones is crucial for their biological activities. minarjournal.comnih.govsemanticscholar.org

The synthesis of hydrazone derivatives starting from 3-ethyl-2(3H)-benzoxazolone requires the introduction of a hydrazide moiety. A common route involves creating a carboxylic acid derivative, such as 3-ethyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylic acid. This acid can be converted to its corresponding ethyl ester, which is then treated with hydrazine (B178648) hydrate (B1144303) in a solvent like ethanol under reflux to produce the key intermediate, 3-ethyl-2(3H)-benzoxazolone-6-carbohydrazide. thepharmajournal.comresearchgate.net Finally, condensation of this hydrazide with a variety of substituted aldehydes or ketones, typically in ethanol with a few drops of glacial acetic acid, yields the target hydrazone derivatives. minarjournal.comthepharmajournal.com

Precursor 1 (Hydrazide)Precursor 2 (Carbonyl)Catalyst/ConditionsProduct TypeReference
3-Ethyl-2(3H)-benzoxazolone-6-carbohydrazideSubstituted Aldehydes or KetonesReflux in ethanol with catalytic glacial acetic acidN'-(Substituted-methylidene)-3-ethyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carbohydrazide minarjournal.comthepharmajournal.comsemanticscholar.org

Spectroscopic and Structural Characterization of 2 3h Benzoxazolone, 3 Ethyl

Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. The IR spectrum of 3-ethyl-2(3H)-benzoxazolone displays several characteristic absorption bands that confirm the presence of its key structural features.

The most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactam ring. This band typically appears in the region of 1741-1760 cm⁻¹. semanticscholar.org The precise position of this band can be influenced by the electronic environment and physical state of the sample.

The aromatic C-H stretching vibrations are observed as a series of weaker bands in the region of 3000-3100 cm⁻¹. vscht.cz Additionally, the aliphatic C-H stretching vibrations of the ethyl group are found just below 3000 cm⁻¹, typically in the range of 2850-2970 cm⁻¹. uc.edu

The C-O-C stretching vibration of the oxazolone (B7731731) ring gives rise to a strong absorption band, which can be observed in the 1040-1250 cm⁻¹ region. semanticscholar.orguomustansiriyah.edu.iq The aromatic C=C stretching vibrations within the benzene (B151609) ring typically appear in the 1475-1625 cm⁻¹ range. semanticscholar.orguc.edu

It is important to note that since the nitrogen atom in 3-ethyl-2(3H)-benzoxazolone is substituted with an ethyl group, the characteristic N-H stretching vibration, which would typically appear around 3200-3400 cm⁻¹, is absent from the spectrum. uomustansiriyah.edu.iqresearchgate.net

Table 1: Characteristic Infrared Absorption Frequencies for 2(3H)-Benzoxazolone, 3-ethyl-
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Aromatic C-HStretching3000-3100
Aliphatic C-H (ethyl)Stretching2850-2970
Lactam C=OStretching1741-1760
Aromatic C=CStretching1475-1625
C-O-CStretching1040-1250

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the detailed structure of organic molecules by providing information about the chemical environment of individual atoms. Both ¹H-NMR and ¹³C-NMR spectroscopy have been employed to characterize 3-ethyl-2(3H)-benzoxazolone.

The ¹H-NMR spectrum of 3-ethyl-2(3H)-benzoxazolone provides a clear picture of the proton environments within the molecule. The aromatic protons on the benzene ring typically appear as a complex multiplet in the range of δ 7.0-7.3 ppm. researchgate.net

The ethyl group gives rise to two distinct signals. The methylene (B1212753) protons (-CH₂-) adjacent to the nitrogen atom are deshielded and appear as a quartet at approximately δ 3.9 ppm. This quartet splitting pattern is due to coupling with the adjacent methyl protons. The methyl protons (-CH₃) of the ethyl group are more shielded and resonate as a triplet at around δ 1.4 ppm, with the triplet pattern arising from coupling to the neighboring methylene protons. ucalgary.ca

Table 2: ¹H-NMR Chemical Shifts and Coupling Patterns for 2(3H)-Benzoxazolone, 3-ethyl-
Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic-H~7.0-7.3MultipletN/A
-CH₂- (ethyl)~3.9Quartet~7.2
-CH₃ (ethyl)~1.4Triplet~7.2

The ¹³C-NMR spectrum provides information on the different carbon environments in the molecule. The carbonyl carbon of the lactam ring is the most deshielded, with its signal appearing at approximately δ 154 ppm. semanticscholar.org

The aromatic carbons of the benzoxazolone ring resonate in the region of δ 110-143 ppm. The specific chemical shifts of these carbons are influenced by their position on the ring and their proximity to the heteroatoms. mdpi.com

The carbons of the ethyl group are observed at higher field. The methylene carbon (-CH₂-) attached to the nitrogen atom typically appears around δ 36 ppm, while the terminal methyl carbon (-CH₃) is found at approximately δ 13 ppm. ucalgary.ca

Table 3: ¹³C-NMR Chemical Shifts for 2(3H)-Benzoxazolone, 3-ethyl-
Carbon AssignmentChemical Shift (δ, ppm)
C=O (Lactam)~154
Aromatic-C~110-143
-CH₂- (ethyl)~36
-CH₃ (ethyl)~13

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain insight into its structure through analysis of its fragmentation patterns. For 3-ethyl-2(3H)-benzoxazolone, with a chemical formula of C₉H₉NO₂, the expected molecular weight is approximately 163.18 g/mol .

The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z 163. A common fragmentation pathway involves the loss of an ethylene (B1197577) molecule (C₂H₄, 28 Da) from the ethyl group via a McLafferty-type rearrangement, leading to a significant fragment ion at m/z 135, corresponding to the benzoxazolone ring. nist.gov Further fragmentation of the benzoxazolone ring can lead to the loss of carbon monoxide (CO, 28 Da), resulting in a fragment at m/z 107. sapub.org Another possible fragmentation is the loss of the entire ethyl group (C₂H₅, 29 Da) to give a fragment at m/z 134.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the empirical formula of a compound by measuring the percentage composition of its constituent elements. For 3-ethyl-2(3H)-benzoxazolone (C₉H₉NO₂), the theoretical elemental composition is:

Carbon (C): 66.25%

Hydrogen (H): 5.56%

Nitrogen (N): 8.58%

Oxygen (O): 19.61%

X-ray Crystallography for Solid-State Structure Elucidation

As of the latest literature surveys, a specific single-crystal X-ray diffraction study for 2(3H)-Benzoxazolone, 3-ethyl- has not been reported. X-ray crystallography provides definitive information about the solid-state conformation, bond lengths, bond angles, and intermolecular interactions of a molecule.

Computational Chemistry and Theoretical Investigations of 2 3h Benzoxazolone, 3 Ethyl

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental in elucidating the intrinsic electronic properties of 2(3H)-Benzoxazolone, 3-ethyl-. These calculations provide a detailed understanding of the molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. DFT calculations can determine various molecular properties, such as optimized geometry, vibrational frequencies, and electronic energies. For benzoxazolinone derivatives, DFT studies, often employing functionals like B3LYP with various basis sets, are used to calculate global and local reactivity descriptors. researchgate.netnih.govrepositorioinstitucional.mx These descriptors, including electronegativity, chemical potential, global hardness, and softness, help in predicting the molecule's reactivity towards electrophilic and nucleophilic attacks. researchgate.net

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in understanding charge transfer within the molecule. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical reactivity and stability. For related benzoxazole (B165842) structures, DFT calculations have been used to analyze these frontier molecular orbitals. researchgate.net

Table 1: Calculated Electronic Properties of a Representative Benzoxazolinone Structure

Parameter Value
HOMO Energy -6.5 eV
LUMO Energy -1.2 eV
Energy Gap (HOMO-LUMO) 5.3 eV
Dipole Moment 3.5 D

Note: The values presented are illustrative for a benzoxazolinone core structure and may vary for 2(3H)-Benzoxazolone, 3-ethyl-.

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for understanding the charge distribution and reactive sites of a molecule. researchgate.net The MEP map visualizes the electrostatic potential on the electron density surface, where different colors represent varying potential values. researchgate.net Red regions indicate negative electrostatic potential, corresponding to areas prone to electrophilic attack, while blue regions represent positive potential, indicating sites susceptible to nucleophilic attack. researchgate.net This analysis is instrumental in predicting non-covalent interactions, such as hydrogen bonding, which are crucial for ligand-receptor binding. rsc.org For aromatic systems, the MEP can serve as a predictor for substituent effects on chemical reactions. rsc.org

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the binding mode of potential inhibitors.

In silico molecular docking studies have been employed to investigate the interaction of benzoxazole and benzoxazolinone derivatives with various protein targets. nih.govnih.govmdpi.comscispace.com These studies help in identifying key amino acid residues in the binding pocket that interact with the ligand. nih.govnih.gov The interactions are typically a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces. scispace.comnih.govnih.gov For instance, in studies of benzoxazole derivatives as anticancer agents, molecular docking has been used to understand their binding modes with receptors like VEGFR-2. nih.gov The binding affinity, often expressed as a docking score or binding free energy, provides a qualitative measure of the ligand's potency. nih.gov

Table 2: Representative Ligand-Protein Interactions for a Benzoxazolinone Scaffold

Interacting Residue Interaction Type Distance (Å)
Amino Acid 1 Hydrogen Bond 2.1
Amino Acid 2 Hydrophobic 3.5
Amino Acid 3 van der Waals 3.8

Note: This table provides a generalized representation of potential interactions and is not specific to a particular protein target for 2(3H)-Benzoxazolone, 3-ethyl-.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing for the assessment of its stability and conformational changes over time. nih.govphyschemres.org Following molecular docking, MD simulations can be performed to refine the docked pose and to calculate the binding free energy with greater accuracy. nih.gov These simulations track the movements of atoms in the system, providing insights into the flexibility of both the ligand and the protein binding site. The stability of the ligand-protein complex can be evaluated by analyzing the root-mean-square deviation (RMSD) of the atomic positions over the simulation period. researchgate.net

Structure-Based Computational Design Approaches

Structure-based computational design leverages the three-dimensional structure of a target protein to design novel ligands with improved binding affinity and selectivity. nih.govmdpi.comnih.gov This approach often starts with a known ligand or a fragment bound to the protein's active site. By analyzing the binding mode and the surrounding amino acid residues, modifications can be rationally introduced to the ligand structure to enhance its interactions with the target. nih.gov For instance, a substituent can be added to form an additional hydrogen bond or to better occupy a hydrophobic pocket. This iterative process of design, synthesis, and testing is a cornerstone of modern drug discovery. mdpi.com

pKa Determination through Computational Methods

The determination of the acid dissociation constant (pKa) is crucial for understanding the chemical behavior of a molecule in various environments. While experimental methods provide direct measurement, computational chemistry offers a powerful alternative for predicting pKa values, providing insights into the electronic structure and solvent effects that govern acidity. For 2(3H)-Benzoxazolone, 3-ethyl-, a comprehensive understanding of its pKa can be achieved through various theoretical investigation methods.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone of modern pKa prediction. These methods allow for the calculation of the Gibbs free energy change (ΔG) associated with the deprotonation of the molecule in a solvent, from which the pKa can be derived. The accuracy of these predictions is highly dependent on the chosen level of theory, including the functional and basis set, as well as the model used to simulate the solvent environment.

A common approach involves the use of thermodynamic cycles, which break down the deprotonation process into several steps that can be calculated more accurately. The direct method calculates the Gibbs free energy of the acid-base equilibrium in solution. Another approach is the use of isodesmic reactions, where the pKa is computed relative to a chemically similar reference compound with a known experimental pKa.

The choice of solvent model is also critical. Implicit solvent models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), are widely used to approximate the effect of the solvent. For greater accuracy, a hybrid approach incorporating a few explicit solvent molecules in the first solvation shell along with a continuum model can be employed.

For 2(3H)-Benzoxazolone, 3-ethyl-, the most likely site of deprotonation is the nitrogen atom within the oxazolone (B7731731) ring, similar to other 2-(3H)-benzoxazolinone derivatives. The ethyl group at the 3-position will influence the electronic environment of this nitrogen and, consequently, its acidity.

Detailed Research Findings

While specific computational studies on the pKa of 2(3H)-Benzoxazolone, 3-ethyl- are not extensively documented in the literature, the pKa can be reliably predicted using established computational methodologies that have been successfully applied to similar benzoxazolone derivatives and other organic molecules. The following tables present hypothetical yet realistic data that would be generated from such computational investigations.

Table 1: Predicted pKa of 2(3H)-Benzoxazolone, 3-ethyl- using various DFT functionals and basis sets with the SMD solvation model.
FunctionalBasis SetCalculated Gibbs Free Energy of Deprotonation (kcal/mol)Predicted pKa
B3LYP

Mechanistic and Cellular Activity Studies of 2 3h Benzoxazolone, 3 Ethyl and Analogues Excluding Clinical Data

Receptor Binding Affinity and Modulation in In Vitro Systems

The N-substituted 2(3H)-benzoxazolone framework has been a fertile ground for the development of ligands targeting various receptors, particularly within the central nervous system.

High-affinity ligands for serotoninergic receptors, specifically the 5-HT1A and 5-HT2A subtypes, have been successfully developed from the 2(3H)-benzoxazolone scaffold. These receptors are implicated in the modulation of mood, cognition, and behavior. The interaction with these receptors is highly dependent on the substitution pattern on the benzoxazolone core. For example, some N-substituted benzoxazolone analogues have been shown to have negligible affinity for the 5-HT2 receptor, indicating a high degree of selectivity can be achieved through structural modification.

A significant body of research has focused on the interaction of 2(3H)-benzoxazolone derivatives with sigma receptors. These receptors are involved in a range of cellular functions and are considered therapeutic targets for various neurological disorders.

Studies have demonstrated that the benzoxazolone moiety often confers a preference for the sigma-1 receptor subtype. For example, a series of N-benzyl substituted benzo[d]oxazol-2(3H)-one derivatives showed high affinity and selectivity for sigma-1 receptors. The position and nature of substituents on the N-benzyl ring were found to be critical for binding affinity. One of the most potent and selective ligands identified was a Cl-substituted compound with a Ki value of 0.1 nM for sigma-1 receptors and a selectivity ratio of 4270 over sigma-2 receptors. Another study on 3-(1-piperidinopropyl)-6-propanoylbenzoxazolin-2-one revealed a high affinity for sigma-1 binding sites with a Ki value of 8.5 nM and a 58-fold lower affinity for sigma-2 receptors.

Table 1: Sigma Receptor Binding Affinities of Selected 2(3H)-Benzoxazolone Analogues

Compound Sigma-1 Ki (nM) Sigma-2 Ki (nM) Selectivity (Sigma-2/Sigma-1)
3-(1-piperidinopropyl)-6-propanoylbenzoxazolin-2-one 8.5 493 58

The 2(3H)-benzoxazolone heterocycle has been investigated as a scaffold for the development of melatonin (B1676174) receptor ligands. Melatonin receptors, MT1 and MT2, are involved in regulating circadian rhythms and have been targeted for the treatment of sleep disorders.

A study involving the synthesis of 2(3H)-benzoxazolone-based ligands with an acetamidopropyl side-chain at the 6-position showed that these compounds exhibited only moderate affinities for melatonin receptors. It was suggested that the steric bulk and hydrophilic interactions of the benzoxazolone core might be unfavorable for high-affinity binding to melatonin receptors when compared to analogues based on other heterocyclic systems.

Enzyme Inhibition Profiling in Cell-Free Assays

Myeloperoxidase (MPO) is a heme enzyme expressed in neutrophils that generates potent oxidants, contributing to tissue damage during inflammation. The inhibition of MPO is a therapeutic strategy for various inflammatory and neurodegenerative disorders.

A study on a series of omega-[2-oxo-3H-benzoxazol-3-yl]-N-phenylacetamide and propionamide (B166681) derivatives investigated their inhibitory effects on in vitro leukocyte MPO chlorinating activity. The results indicated that the inhibitory activity was influenced by the nature of the substituents on the N-phenyl ring. The derivatives bearing a 2-methyl or a 4-nitro substituent on the N-phenyl ring were identified as the most active compounds in the series. This highlights the potential of the 3-substituted 2(3H)-benzoxazolone scaffold in the design of MPO inhibitors.

Caspase-3 Enzyme Interaction Studies

Caspase-3 is a critical enzyme in the execution phase of apoptosis, or programmed cell death. Its activation is a key indicator that the apoptotic pathway has been triggered. wjarr.com The interaction of 2(3H)-benzoxazolone derivatives with caspase-3 has been explored to understand their potential as anticancer agents.

In silico molecular docking studies have been conducted to investigate the affinities of 3-substituted-2(3H)-benzoxazolone derivatives for the caspase-3 enzyme. wjarr.comwjarr.com These computational analyses predicted that the compounds could exhibit significant anticancer activity. wjarr.com The studies identified that the majority of the tested benzoxazolone derivatives formed hydrogen bonds with the Arg207 amino acid residue within the active site of caspase-3, an interaction considered crucial for the enzyme's activity. wjarr.comwjarr.com

Experimental studies on specific analogues have provided further evidence of interaction with apoptotic pathways involving caspase-3. In one study, new Mannich bases of 2(3H)-benzoxazolone were evaluated for their effects on the MCF-7 breast cancer cell line. nih.gov Immunohistochemical staining revealed that treatment with these compounds led to a significant increase in caspase-3 immunoreactivity. nih.gov Another investigation into novel benzoxazole (B165842) derivatives found that the most potent compounds caused a 6 to 8-fold increase in caspase-3 levels in the HCT-116 human colon cancer cell line. nih.gov These findings suggest that compounds based on the 2(3H)-benzoxazolone scaffold can modulate caspase-3, thereby inducing apoptosis in cancer cells. nih.govnih.gov

Monoamine Oxidase (MAO) Inhibitory Activities

Monoamine oxidases (MAO-A and MAO-B) are enzymes involved in the metabolism of neurotransmitters. Inhibitors of these enzymes have therapeutic applications in neurodegenerative disorders like Parkinson's disease. mdpi.com While the broader class of heterocyclic compounds, including some 1,3-oxazole and thiazole (B1198619) derivatives, has been investigated for MAO inhibitory properties, specific data on the MAO inhibitory activity of 2(3H)-Benzoxazolone, 3-ethyl- were not identified in the reviewed literature. mdpi.comresearchgate.net

Cellular Pathway Modulation in In Vitro Cell Line Models

Investigation of Anti-proliferative Effects in Cancer Cell Lines

Derivatives of the 2(3H)-benzoxazolone scaffold have demonstrated significant anti-proliferative and cytotoxic effects across various human cancer cell lines. These compounds are considered privileged structures in the design of pharmacological agents due to their wide range of biological activities. wjarr.comnih.gov

Studies have evaluated the cytotoxic effects of newly synthesized 2(3H)-benzoxazolone derivatives. For instance, new Mannich bases of 2(3H)-benzoxazolone were tested against the MCF-7 breast cancer cell line. The MTT assay, which measures cell viability, showed that these compounds effectively reduced cell viability at concentrations of 50 µM and 100 µM after 48 hours of treatment. nih.gov Similarly, a series of chalcone (B49325) compounds incorporating the 2(3H)-benzoxazolone structure also exhibited cytotoxic activity. researchgate.net One particular derivative, 6-[3-(4-trifluoromethylphenyl)-2-propenoyl]-3H-benzoxazol-2-one, was identified as a lead compound due to its high cytotoxicity. researchgate.net Other research has focused on benzoxazole derivatives that showed increased apoptotic effects on mouse lymphoma cells. sigmaaldrich.com

The table below summarizes the anti-proliferative activity of selected 2(3H)-benzoxazolone analogues in different cancer cell lines.

Compound ClassCell LineEffectReference
Mannich bases of 2(3H)-benzoxazoloneMCF-7 (Breast Cancer)Reduced cell viability at 50-100 µM nih.gov
6-(3-Aryl-2-propenoyl)-2(3H)-benzoxazolones (Chalcones)VariousCytotoxic activity researchgate.net
2-Oxo-3-phenylquinoxaline derivativesHCT-116 (Colorectal Cancer)IC50 values of 26.75 - 28.85 µg/mL nih.gov
Benzoxazole derivativesL5718 (Mouse Lymphoma)Increased apoptotic effect sigmaaldrich.com
3-(2-Benzoxazol-5-yl)alanine derivativesHeLa (Cervical), KB (Oral)Toxic to cancer cells nih.gov

Induction of Apoptotic Signaling in Cell Models

The anti-proliferative effects of 2(3H)-benzoxazolone derivatives are often mediated by the induction of apoptosis. This has been demonstrated through the activation of key apoptotic markers in various cell models.

In studies using the MCF-7 breast cancer cell line, treatment with novel 2(3H)-benzoxazolone derivatives resulted in significantly increased immunoreactivity for caspase-3 and cytochrome-c. nih.gov Furthermore, the TUNEL assay, which detects DNA fragmentation during apoptosis, showed a significantly higher number of TUNEL-positive cells in the treated groups compared to the control. nih.gov The induction of apoptosis was also confirmed in HCT-116 colon cancer cells treated with related quinoxaline (B1680401) derivatives, where morphological changes such as nuclear disintegration and chromatin fragmentation were observed. nih.gov Another study found that certain benzoxazole derivatives induced apoptosis through the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2. nih.gov This modulation of the Bax/Bcl-2 ratio is a key event in the intrinsic apoptotic pathway.

Neuroprotective Mechanisms in Cellular Models

The neuroprotective potential of compounds related to 2(3H)-benzoxazolone has been investigated in cellular models of neurodegeneration. Oxidative stress is a major factor in neuronal cell death and cognitive decline. nih.govmdpi.com

Studies on benzofuran-2-one derivatives, a structurally related class of compounds, have highlighted their antioxidant properties. In a cellular model using differentiated SH-SY5Y cells exposed to oxidative stress, these compounds demonstrated an ability to reduce intracellular levels of reactive oxygen species (ROS) and protect the cells from death. nih.gov The mechanism appears to involve the upregulation of Heme Oxygenase-1 (HO-1), a key enzyme in the antioxidant defense system that plays a pivotal role in neuroprotection. nih.govmdpi.com By restoring redox homeostasis, these molecules may mitigate neuronal cell death. nih.gov While these studies were not performed on 2(3H)-Benzoxazolone, 3-ethyl- specifically, they suggest a potential neuroprotective mechanism for related heterocyclic structures.

Antimicrobial Activity against Pathogenic Microorganisms in In Vitro Assays

The 2(3H)-benzoxazolone ring is a versatile scaffold that has been incorporated into compounds exhibiting a range of antimicrobial activities against bacteria and fungi. fabad.org.tr

Several studies have synthesized and screened series of 2(3H)-benzoxazolone derivatives to determine their efficacy against pathogenic microorganisms. In one study, ω-(2-oxo-2-benzoxazoline-3-yl)-N-phenylacetamide and propionamide derivatives were tested against Gram-positive bacteria (Staphylococcus aureus, Enterococcus faecalis), Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), and a fungus (Candida albicans). fabad.org.trresearchgate.net The minimal inhibitory concentration (MIC) was determined using the microdilution method. The results showed that 3-(2-oxo-2-benzoxazoline-3-yl)-N-(m-tolyl)propionamide was the most active compound in the series against E. coli, S. aureus, and E. faecalis. fabad.org.trresearchgate.net

Another investigation focused on 3-(2-benzoxazol-5-yl)alanine derivatives. Screening tests revealed that these compounds were selectively active against the Gram-positive bacterium Bacillus subtilis and also possessed antifungal properties against Pichia pastoris and the pathogenic yeast Candida albicans. nih.gov More recently, benzoxazole–thiazolidinone hybrids have been identified as potent antibacterial agents against drug-resistant strains of Staphylococcus aureus (MRSA & VRSA) and Enterococcus (VRE), with MIC values as low as 1 μg/mL. nih.gov

The table below presents the antimicrobial activity of selected 2(3H)-benzoxazolone analogues.

Compound ClassTarget MicroorganismActivity (MIC in µg/mL)Reference
ω-(2-oxo-2-benzoxazoline-3-yl)-N-phenylpropionamidesEscherichia coli62.5 fabad.org.trresearchgate.net
Staphylococcus aureus62.5 fabad.org.trresearchgate.net
Enterococcus faecalis62.5 fabad.org.trresearchgate.net
3-(2-Benzoxazol-5-yl)alanine derivativesBacillus subtilisActive (MICs provided for specific compounds) nih.gov
Candida albicansActive (MICs provided for specific compounds) nih.gov
Benzoxazole–thiazolidinone hybridsS. aureus ATCC 29213≤ 4 nih.gov
MRSA & VRE strains1 nih.gov

Antibacterial Activity (Gram-Positive and Gram-Negative)

Derivatives of 2(3H)-benzoxazolone have been investigated for their efficacy against a spectrum of bacteria. Studies have synthesized and evaluated series of N-phenylacetamide and propionamide derivatives of 2(3H)-benzoxazolone for their in vitro antibacterial activity. fabad.org.tr The minimal inhibitory concentrations (MICs) were determined using the microdilution method against several Gram-positive and Gram-negative bacterial strains. fabad.org.tr

Generally, the antibacterial potency of these derivatives, when compared to standard drugs like ciprofloxacin, was found to be lower, with MIC values ranging from 8 to 512 µg/ml. fabad.org.tr However, specific structural modifications were shown to enhance activity. For instance, the introduction of a chlorine atom at the para position of the N-phenyl ring increased activity against the Gram-positive bacterium Staphylococcus aureus. fabad.org.tr Similarly, a methyl substitution at the meta or para position on the N-phenyl ring of propionamide derivatives led to a significant increase in activity against S. aureus and Enterococcus faecalis. fabad.org.tr

Among a series of tested compounds, 3-(2-oxo-2-benzoxazoline-3-yl)-N-(m-tolyl)propionamide was identified as the most active against Escherichia coli, Staphylococcus aureus, and Enterococcus faecalis. fabad.org.trresearchgate.net In another study, benzoxazole–thiazolidinone hybrids demonstrated selective and potent inhibitory activity against S. aureus, with some hydroxylated derivatives showing MIC values as low as ≤ 4 μg/mL. nih.gov Two specific hybrids, BT25 and BT26, were potent against clinically relevant drug-resistant strains, including methicillin-resistant S. aureus (MRSA), vancomycin-resistant S. aureus (VRSA), and vancomycin-resistant Enterococcus (VRE). nih.gov These compounds exhibited concentration-dependent bactericidal activity. nih.gov Computational docking studies suggested that these hybrids may exert their antibacterial effect by targeting enzymes such as DNA gyrase B, MurB, and penicillin-binding protein 4 (PBP4). nih.gov

Compound Name/Analogue TypeBacterial StrainActivity (MIC in µg/mL)Reference
2(3H)-Benzoxazolone DerivativesS. aureus, E. faecalis, E. coli, P. aeruginosa8 - 512 fabad.org.tr
3-(2-oxo-2-benzoxazoline-3-yl)-N-(m-tolyl)propionamideE. coli, S. aureus, E. faecalisMost active in its series fabad.org.trresearchgate.net
Hydroxy Benzoxazole–Thiazolidinone HybridsS. aureus≤ 4 nih.gov
BT25 and BT26 (Halo-salicyl group substituted)S. aureus ATCC 292131 nih.gov

Antifungal Activity

The antifungal potential of 2(3H)-benzoxazolone derivatives has also been explored, primarily against Candida albicans. In a study evaluating various acetamide (B32628) and propionamide derivatives, most compounds exhibited an identical MIC value of 128 µg/ml against C. albicans. fabad.org.tr This suggests a consistent, though moderate, level of antifungal activity across this particular series of analogues. fabad.org.tr

Another study investigating 3-(2-benzoxazol-5-yl)alanine derivatives found that only a few compounds were active against pathogenic yeast. nih.gov The most promising compound, H-Box(4PyBr)-OMe, demonstrated an MIC value against C. albicans that was lower than its cytotoxic concentrations against most tested human cell lines, highlighting a degree of selectivity. nih.gov The structure-activity relationship analysis indicated that the substituent at the 2-position of the benzoxazole ring significantly influences the antifungal activity. nih.gov

Compound Name/Analogue TypeFungal StrainActivity (MIC in µg/mL)Reference
2(3H)-Benzoxazolone Acetamide/Propionamide DerivativesCandida albicans ATCC 90028128 fabad.org.tr
H-Box(4PyBr)-OMeCandida albicansLower than cytotoxic concentrations nih.gov

Antitubercular Activity

Analogues of 2(3H)-benzoxazolone have emerged as potential inhibitors of key enzymes in Mycobacterium tuberculosis (MTB), the causative agent of tuberculosis. A series of substituted 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide derivatives were designed and evaluated for their ability to inhibit the MTB enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in the mycobacterial fatty acid synthesis pathway. nih.gov

From this series, the compound 2-(6-nitro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(5-nitrothiazol-2-yl)acetamide proved to be the most promising. nih.gov It exhibited significant inhibitory activity against MTB InhA with a half-maximal inhibitory concentration (IC50) of 5.12 ± 0.44 μM. nih.gov Furthermore, this compound demonstrated whole-cell activity, inhibiting a drug-sensitive strain of MTB with a MIC of 17.11 μM. nih.gov Biophysical analysis through differential scanning fluorimetry confirmed the interaction of the compound with the InhA protein, leading to its stabilization. nih.gov

Compound NameTargetActivity MetricValueReference
2-(6-nitro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(5-nitrothiazol-2-yl)acetamideM. tuberculosis InhAIC505.12 ± 0.44 μM nih.gov
Drug-sensitive M. tuberculosisMIC17.11 μM nih.gov

Antiviral Activity (e.g., HIV-1, SARS-CoV-2)

The 2(3H)-benzoxazolone scaffold has been identified as a structure of interest in the development of antiviral agents. Research has indicated that compounds incorporating this heterocyclic ring system possess a wide range of biological activities, including inhibitory effects against the human immunodeficiency virus (HIV)-1 reverse transcriptase (RT). fabad.org.trresearchgate.net Oxazole-benzenesulfonamide derivatives, which are structurally related to benzoxazolones, have been shown to directly bind to HIV-1 RT, inhibiting reverse transcription and viral infection in both wild-type and drug-resistant HIV-1 strains. nih.gov This suggests a potential mechanism of action for benzoxazolone-based compounds against HIV-1.

In the context of the SARS-CoV-2 pandemic, the main protease (M-pro or 3CLpro) of the virus has been a primary target for antiviral drug development due to its critical role in viral replication. nih.gov Molecular docking studies have been performed to investigate the potential of benzoxazole derivatives to inhibit this enzyme. One such study evaluated the interaction of 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole with the COVID-19 main protease. nih.gov The computational results from these in silico studies suggest that this benzoxazole derivative could be a potential inhibitor of the viral protease, warranting further investigation into its anti-SARS-CoV-2 activity. nih.gov

Applications of 2 3h Benzoxazolone, 3 Ethyl in Chemical Research and Development

Role as a Privileged Scaffold in Medicinal Chemistry Research

The benzoxazolone nucleus is widely regarded as a "privileged scaffold" in medicinal chemistry. This designation is given to molecular frameworks that can bind to a variety of biological targets with high affinity, serving as a fertile starting point for the design of novel therapeutic agents. Derivatives of 2(3H)-benzoxazolone have been implicated in the development of pharmaceuticals with a broad spectrum of biological activities, including analgesic, anti-inflammatory, anticancer, neuroprotective, and insecticidal properties.

A key application of the 2(3H)-benzoxazolone scaffold is its use as a bioisostere for phenol (B47542) and pyrocatechol (B87986) moieties. Bioisosteres are substituents or groups with similar physical or chemical properties that impart comparable biological effects to a molecule. The benzoxazolone ring mimics the electronic and hydrogen-bonding characteristics of phenols but often provides superior metabolic stability, protecting the molecule from rapid enzymatic biotransformation in the body. This strategy allows medicinal chemists to improve the pharmacokinetic profile of a lead compound without sacrificing its desired biological activity.

Substitution at the N-3 position with groups like ethyl is a common and critical step in lead optimization. This modification can significantly influence a compound's affinity and selectivity for its biological target. By altering the size, polarity, and conformation of the substituent at this position, researchers can fine-tune the interaction between the ligand and the receptor's binding pocket. For example, in the development of ligands for sigma (σ) receptors, which are implicated in various central nervous system functions, the nature of the N-3 substituent on the benzoxazolone core is crucial for modulating binding affinity and selectivity between σ1 and σ2 subtypes.

The following table, based on data from related N-substituted benzoxazolone and benzothiazolone derivatives, illustrates how modifications at the 3-position can impact biological activity, in this case, affinity for the σ1 receptor.

Table 1. Influence of N-3 Position Substituents on σ1 Receptor Affinity.
CompoundCore ScaffoldSubstituent at N-3 Positionσ1 Receptor Affinity (Ki, nM)
Compound 1Benzothiazolone1-piperidinoethyl0.6
Compound 2Benzothiazolone1-piperidinopropyl2.3
Compound 3Benzoxazolone1-piperidinopropyl8.5

Building Block in Complex Organic Molecule Synthesis

Beyond its direct role in drug candidates, 2(3H)-benzoxazolone, 3-ethyl- serves as a valuable building block or intermediate in the synthesis of more complex organic molecules. The benzoxazolone core is a stable entity that can undergo a variety of chemical transformations. The synthesis of the parent ring system is typically achieved through the condensation of o-aminophenol with reagents like urea (B33335) or phosgene.

Once the core is formed, the nitrogen atom can be readily alkylated to produce derivatives such as 2(3H)-Benzoxazolone, 3-ethyl-. This N-ethylated intermediate can then be subjected to further reactions, most commonly electrophilic aromatic substitution on the benzene (B151609) ring, to introduce additional functional groups and build molecular complexity. This synthetic versatility makes it an important component in the construction of diverse chemical libraries for high-throughput screening and in the targeted synthesis of complex natural products and novel materials.

Research in Functional Materials Development

The development of novel functional materials is a significant area of chemical research. While certain related heterocyclic compounds, such as benzoxazole (B165842) and benzothiazole (B30560) derivatives, have been studied for their photophysical properties and potential use as fluorescent materials, this application is not well-documented for the 2(3H)-benzoxazolone core. A review of scientific literature indicates that 2(3H)-Benzoxazolone, 3-ethyl- and its close analogues are not a primary focus of research for applications as fluorescent dyes.

Based on available research, the 2(3H)-benzoxazolone scaffold is not commonly utilized in the development of fluorescent dyes for research applications.

Potential in Agricultural Chemistry Research

The benzoxazolone scaffold has demonstrated significant potential and application in agricultural chemistry. Derivatives have been investigated and utilized for their herbicidal, fungicidal, and insecticidal properties. These biological activities make them valuable leads for the development of new crop protection agents.

Research has shown that 3-alkylbenzoxazolinones, a class that includes the 3-ethyl derivative, exhibit herbicidal activity by inhibiting plant growth. Studies on the parent compound, 2(3H)-benzoxazolone (BOA), have also shown its utility as a plant growth regulator, specifically in restricting the growth of rootlets during the malting of barley, which can improve malt (B15192052) yield. While the precise mechanism is complex, these compounds can interfere with critical biological processes in target weeds or fungi. For example, some soil fungi have evolved specific enzymes to detoxify benzoxazolinones produced by plants like wheat as a defense mechanism, highlighting the potent biological effect of this chemical class in an agricultural context.

The herbicidal effects of N-alkylated benzoxazolones have been quantified, as shown in the table below, which details the activity of 3-methylbenzoxazolinone, a close analogue of the 3-ethyl derivative.

Table 2. Herbicidal Activity of 3-methylbenzoxazolinone on Various Plant Species.
Test PlantTargetActivity Indicator (ED50, kg/ha)
CucumbersRoot Growth4.3
OatsRoot Growth1.5
RadishRoot Growth3.4
CabbageRoot Growth6.1

Although these compounds act as potent plant growth regulators, their specific function as antagonists of key plant hormones like gibberellins (B7789140) or abscisic acid is not explicitly detailed in the reviewed literature. However, their demonstrated ability to inhibit growth is a key characteristic of interest in the development of new agricultural chemicals.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of 2 3h Benzoxazolone, 3 Ethyl

Impact of N(3) Substitution (e.g., Ethyl Group) on Molecular Interactions

The substitution at the N(3) position of the 2(3H)-benzoxazolone ring system is a critical determinant of the molecule's biological activity. The nature of the substituent directly modulates the compound's physicochemical properties, such as lipophilicity, and its ability to interact with target enzymes or receptors.

The benzoxazolone nucleus itself is a versatile framework for drug design, partly due to the wide options for chemical alteration on the oxazolone (B7731731) ring. nih.gov The introduction of an ethyl group at the N(3) position, creating 2(3H)-Benzoxazolone, 3-ethyl-, is a key modification. In studies of related derivatives, such as ω-[2-oxo-3H-benzoxazol-3-yl]-N-phenylacetamide and propionamide (B166681) series, various substituents were placed on an N-phenyl ring attached to the N(3) position via an alkyl chain. researchgate.net These studies revealed that the nature of these substituents, which are electronically and sterically connected to the N(3) position, significantly affects the compound's ability to inhibit biological targets like human leukocyte myeloperoxidase (MPO). researchgate.net For instance, derivatives bearing 2-methyl or 4-nitro groups on the terminal N-phenyl ring were found to be the most active inhibitors in the series, highlighting that electronic and steric factors extending from the N(3) position are crucial for molecular interactions. researchgate.net

Influence of Aromatic Ring Substitutions on Cellular Activities

Modifications to the benzene (B151609) portion of the benzoxazolone scaffold are pivotal for tuning biological potency and metabolic stability. Strategic placement of substituents can enhance the electrophilicity of the core structure and influence how the molecule is recognized by and binds to its biological targets.

Table 1: Impact of Aromatic Ring Substitution on the Stability of Benzoxazolone Derivatives This table is based on data for benzoxazolone carboxamide derivatives.

CompoundAromatic Ring SubstituentStability (t1/2 in PBS, pH 7.4)Stability (t1/2 in mouse plasma)Reference
9a UnsubstitutedNot specified, used as baselineNot specified nih.gov
16a Bromine (para)24 minNot specified, but less stable than 9a nih.gov
17a p-Fluorophenyl>300 min>120 min nih.gov

Conformational Analysis and its Relevance to Activity

The three-dimensional shape, or conformation, of a molecule is fundamental to its ability to interact with a specific biological target. While detailed conformational analysis studies specifically for 2(3H)-Benzoxazolone, 3-ethyl-, are not extensively available in the reviewed literature, insights can be drawn from related structures. The ethyl group at the N(3) position is expected to provide a degree of conformational flexibility compared to a simple hydrogen or methyl substituent.

Studies on poly(2-ethyl-2-oxazoline) (PEtOx), a polymer where the repeating unit is structurally related to 2(3H)-Benzoxazolone, 3-ethyl-, provide some context. The conformational properties of PEtOx macromolecules have been evaluated under physiological conditions. rsc.org These studies determined the Kuhn segment length, a measure of polymer chain rigidity, to be approximately 1.8 nm, classifying PEtOx as a flexible macromolecule. rsc.org While this applies to a large polymer chain, it underscores the inherent flexibility associated with the ethyl-oxazoline structure. This flexibility could allow the parent small molecule, 2(3H)-Benzoxazolone, 3-ethyl-, to adopt various conformations, potentially enabling it to fit into different binding pockets of biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. Several QSAR studies have been performed on benzoxazole (B165842) and benzoxazolone derivatives to guide the design of more potent inhibitors for various therapeutic targets. nih.govnih.govnih.gov These models provide a quantitative understanding of the structural features required for activity.

A 3D-QSAR study using Comparative Molecular Field Analysis (CoMFA) was performed on a series of benzoxazole derivatives targeting the VEGFR-2 receptor for anticancer applications. nih.gov This method calculates the steric and electrostatic fields of the molecules and correlates them with their inhibitory activity. nih.gov Similarly, a QSAR model was developed for benzoxazole derivatives as inhibitors of inosine (B1671953) 5'-monophosphate dehydrogenase from Cryptosporidium parvum, which used energy-based descriptors from molecular docking studies. nih.gov Another study on 2-benzoxazolinone (B145934) derivatives as anti-HIV agents developed a statistically significant QSAR model (R² = 0.84) using multiple linear regression. nih.gov

These models consistently reveal the importance of specific physicochemical properties for biological activity.

Key Findings from QSAR Models of Benzoxazole/Benzoxazolone Derivatives:

QSAR Model TypeKey FindingImplication for Drug DesignReference
3D-QSAR (CoMFA/CoMSIA) Steric, electrostatic, and hydrogen bond interactions are the main driving forces for inhibitor-receptor binding.Modifications should optimize the size, shape, and electronic properties of substituents to complement the target's binding site. nih.govrsc.org
3D-QSAR (PHASE) The activity is correlated with hydrophobic/nonpolar groups, electron-withdrawing/H-bond acceptors, and H-bond donors.Incorporating groups that can form hydrophobic and hydrogen bond interactions is crucial for enhancing potency. chemijournal.com
2D QSAR (Energy-based) A model based on binding energy, intermolecular energy, and electrostatic energy descriptors successfully predicted inhibitory activity (r² = 0.7948).Designing molecules with favorable binding energies (e.g., strong electrostatic and van der Waals interactions) is a promising strategy. nih.gov
MLR-QSAR A model relating anti-HIV activity to specific molecular descriptors was developed (R² = 0.84).The model can be used to predict the activity of new, unsynthesized compounds, aiding in the discovery of novel anti-HIV agents. nih.gov

Advanced Research Topics and Future Directions

Exploration of Novel Synthetic Pathways

While established methods for synthesizing benzoxazolone derivatives exist, ongoing research seeks to develop more efficient, versatile, and environmentally friendly pathways. Future exploration is directed toward novel catalytic systems and reaction conditions that can provide higher yields and greater molecular diversity.

Key research areas include:

Catalyst-Free Reactions: Development of synthetic routes that proceed efficiently without a catalyst, such as the synthesis of complex benzoxazole-thione derivatives in acetone with triethylamine, offers a simplified and cost-effective approach. researchgate.net

Advanced Coupling Reactions: Methods like the Suzuki coupling, Wittig reaction, and Perkin condensation are being explored for creating complex derivatives, such as styryl-benzothiazolones, which are structurally related to the benzoxazolone scaffold. nih.gov

One-Pot, Multi-Component Syntheses: Designing reactions where multiple starting materials are combined in a single step to form complex products is a major goal. Microwave-assisted one-pot, three-component synthesis has been shown to be effective for other heterocyclic systems and represents a promising avenue for benzoxazolone derivatives. rasayanjournal.co.in

These novel pathways are crucial for generating extensive libraries of 3-ethyl-2(3H)-benzoxazolone analogs for biological screening and structure-activity relationship (SAR) studies. nih.gov

Design of Multi-target Ligands Based on the 2(3H)-Benzoxazolone Scaffold

The concept of designing single chemical entities that can modulate multiple biological targets simultaneously is a leading strategy in modern drug discovery, particularly for complex diseases. The 2(3H)-benzoxazolone structure is an ideal starting point for creating such multi-target-directed ligands (MTDLs) due to its ability to interact with a wide array of biological receptors. researchgate.netmdpi.com

Future research in this area focuses on:

Computational and In Silico Screening: Utilizing virtual screening of chemical libraries against multiple protein targets to identify benzoxazolone derivatives with the desired polypharmacological profile. mdpi.com This approach can predict binding affinities and interaction networks, guiding the synthesis of the most promising candidates. mdpi.com

Scaffold Functionalization: Systematically modifying the benzoxazolone core to integrate pharmacophores known to interact with different targets. For instance, chemical functionalization of a related quinazoline scaffold has been shown to modulate its mechanism of action, a strategy directly applicable to benzoxazolone derivatives. nih.gov

Bioisosteric Replacement: Employing bioisosteres of the benzoxazolone ring, such as 2(3H)-benzothiazolinone, to fine-tune the electronic and steric properties of ligands, thereby optimizing their affinity for multiple receptors like dopaminergic and serotoninergic targets. researchgate.net

The development of MTDLs based on the 3-ethyl-2(3H)-benzoxazolone scaffold holds promise for creating more effective therapies for diseases involving complex biological pathways.

Mechanistic Elucidation of Emerging Biological Activities in In Vitro Models

Derivatives of the 2(3H)-benzoxazolone scaffold exhibit a remarkable diversity of biological effects, including anticancer, anti-inflammatory, analgesic, antimicrobial, and herbicidal activities. nih.govneu.edu.trnih.gove3s-conferences.org A primary focus of future research is to move beyond identifying these activities to thoroughly understanding their underlying molecular mechanisms using in vitro models.

Key research directions include:

Cellular Pathway Analysis: Investigating how these compounds induce specific cellular responses. For example, studies have shown that certain benzoxazolone derivatives can induce apoptosis in cancer cell lines through both extrinsic and intrinsic pathways. neu.edu.tr Future work will involve detailed analysis of the signaling cascades involved.

Enzyme Inhibition Studies: Quantifying the inhibitory effects of benzoxazolone derivatives on specific enzymes. Some derivatives are known to inhibit myeloperoxidase (MPO), an enzyme linked to inflammation-related tissue damage. nih.gov Mechanistic studies would aim to characterize the type of inhibition and the specific binding interactions.

Target Identification: For compounds with newly discovered activities, such as antifungal or herbicidal properties, a crucial step is to identify their direct molecular targets within the pathogenic organisms or plants. e3s-conferences.org

The following table summarizes some of the documented in vitro biological activities of benzoxazolone derivatives, which are subjects for deeper mechanistic studies.

Biological Activity In Vitro Model/Target Observed Effect
CytotoxicHuman cancer cell lines (e.g., MCF-7)Induction of apoptosis neu.edu.tr
Anti-inflammatoryHuman leukocyte Myeloperoxidase (MPO)Inhibition of MPO chlorinating activity nih.gov
AnalgesicAcetic acid writhing and hot plate testsPain prevention nih.gov
AntimicrobialGram-positive and Gram-negative bacteriaInhibition of bacterial growth neu.edu.trnih.gov
FungicidalFugarium oxyporum, Verticillum dahliaInhibition of fungal spore growth e3s-conferences.org
HerbicidalChlorella (photosynthesis inhibition test)Inhibition of photosynthesis e3s-conferences.org

This table is interactive. Click on the headers to sort the data.

Integration with Advanced Screening Technologies in Chemical Biology

To fully exploit the potential of the 2(3H)-benzoxazolone scaffold, its derivatives must be evaluated using state-of-the-art screening technologies. These methods allow for the rapid and precise assessment of biological activity on a massive scale, accelerating the discovery of new lead compounds. oxfordglobal.com

Future integration will likely involve:

High-Throughput Screening (HTS): Screening large libraries of benzoxazolone derivatives against specific biological targets (e.g., enzymes, receptors) in an automated fashion to quickly identify "hits". oxfordglobal.com

High-Content Screening (HCS): Utilizing automated microscopy and sophisticated image analysis to assess the effects of compounds on complex cellular phenotypes. This technology is particularly valuable for understanding the multifaceted mechanisms of action of multi-target ligands. oxfordglobal.com

Phenotypic Screening: Evaluating compounds in cell-based or whole-organism models to identify molecules that produce a desired physiological outcome, without a priori knowledge of the specific molecular target. This approach is powerful for discovering novel biological activities for the benzoxazolone scaffold. oxfordglobal.com

These advanced screening platforms will be instrumental in navigating the vast chemical space of benzoxazolone derivatives to pinpoint compounds with significant therapeutic or biotechnological potential. nih.gov

Sustainable Synthesis and Green Chemistry Approaches for 2(3H)-Benzoxazolone Derivatives

The pharmaceutical and chemical industries are increasingly adopting sustainable practices to minimize environmental impact. jddhs.com The principles of green chemistry are central to the future synthesis of 3-ethyl-2(3H)-benzoxazolone and its derivatives, focusing on reducing waste, avoiding hazardous substances, and improving energy efficiency. jddhs.com

Key areas for development include:

Energy-Efficient Synthesis: Employing methods like microwave-assisted synthesis (MAS) and ultrasound-assisted techniques. jddhs.commdpi.com These technologies can dramatically reduce reaction times from hours to minutes and often lead to higher yields and cleaner reactions compared to conventional heating. rasayanjournal.co.inmdpi.comchemijournal.com

Use of Green Solvents and Catalysts: Replacing traditional volatile organic solvents with environmentally benign alternatives like water, ethanol (B145695), or bio-based solvents such as ethyl lactate. jddhs.com The use of recyclable catalysts, including biocatalysts or nanoparticles, is also a key strategy. jddhs.commdpi.com

Solvent-Free Reactions: Developing reactions that proceed under solvent-free conditions, for example, by grinding solid reactants together (mechanochemistry), which minimizes waste and simplifies purification. mdpi.comchemijournal.com

The table below compares different synthetic methods applied to benzoxazole (B165842) and related heterocyclic syntheses, highlighting the advantages of green chemistry approaches.

Synthetic Method Key Advantages Example Application
Microwave-Assisted SynthesisReduced reaction time, higher yields, energy efficiency jddhs.comchemijournal.comSynthesis of Schiff bases and 1,2,4-triazoles rasayanjournal.co.inmdpi.com
Ultrasound-Assisted SynthesisShorter reaction times, good yields mdpi.comSynthesis of Schiff bases mdpi.com
Mechanochemistry (Grinding)Solvent-free, simple procedure, short reaction time chemijournal.comSynthesis of chalcones and Schiff bases mdpi.comchemijournal.com
Green CatalysisReduced waste, high selectivity, recyclability jddhs.comZnO nanoparticles for Schiff base synthesis mdpi.com

This table is interactive. Click on the headers to sort the data.

By embracing these sustainable methodologies, the synthesis of 3-ethyl-2(3H)-benzoxazolone derivatives can become more efficient, cost-effective, and environmentally responsible.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.